REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N+]([O-])=O)=[CH:7][N:6]=1.[Cl-].[NH4+:17]>[Fe].C(O)C>[F:1][C:2]([F:15])([F:14])[CH2:3][O:4][C:5]1[C:10]([NH2:17])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(COC1=NC=C(C=C1)[N+](=O)[O-])(F)F
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
no starting material (about 4 hours)
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
washed with water, and solvents
|
Type
|
CUSTOM
|
Details
|
removed
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=NC=CC=C1N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |